molecular formula C21H20FN3O2 B2450706 N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide CAS No. 920157-11-5

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide

Cat. No.: B2450706
CAS No.: 920157-11-5
M. Wt: 365.408
InChI Key: VTJIJSDZUIWEHE-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a 4-fluorophenyl group and an ethoxyethyl linkage to a dimethylbenzamide moiety. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Ethoxyethyl Linkage Formation: The ethoxyethyl linkage can be formed through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Coupling with 3,5-Dimethylbenzamide: The final step involves coupling the synthesized intermediate with 3,5-dimethylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a therapeutic agent due to its biological activity.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide can be compared with other pyridazine derivatives, such as:

    N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14-11-15(2)13-17(12-14)21(26)23-9-10-27-20-8-7-19(24-25-20)16-3-5-18(22)6-4-16/h3-8,11-13H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJIJSDZUIWEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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